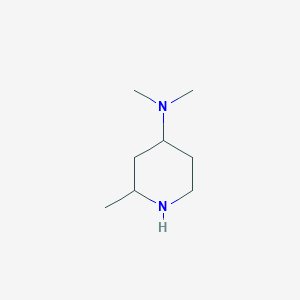

Dimethyl-(2-methyl-piperidin-4-yl)-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

Piperidine scaffolds are among the most prevalent heterocyclic motifs in medicinal chemistry. thieme-connect.comarizona.edu Their widespread use is attributed to the unique three-dimensional conformations they can adopt, which allows for precise spatial orientation of functional groups, a critical factor in molecular recognition and binding to biological targets. More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a piperidine core, a testament to its utility in drug design. arizona.eduenamine.net

Academic Context of N,N-Dimethylated Piperidine Derivatives

Within the extensive family of piperidine derivatives, those featuring N,N-dimethylation represent a specific subclass with distinct chemical properties and research applications. The N,N-dimethylamino group can significantly influence a molecule's basicity, polarity, and ability to engage in hydrogen bonding.

A closely related analogue, N,N-Dimethylpiperidin-4-amine, has been investigated for its molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors. chemicalbook.com This highlights a key research area for such derivatives in neuropharmacology. Furthermore, substituted piperidines are explored as antagonists for various receptors, including histamine (B1213489) H3 and sigma-1 (σ1R), which are targets for treating a range of neurological and psychiatric conditions. nih.gov The piperidine moiety itself is often a crucial structural element for achieving high affinity and selectivity at these biological targets. nih.gov The synthesis and evaluation of these compounds are driven by the need to develop novel therapeutics with precisely tuned activities.

Structure

2D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,N,2-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-7-6-8(10(2)3)4-5-9-7/h7-9H,4-6H2,1-3H3 |

InChI Key |

QIUDCUSVPLSQSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 Methyl Piperidin 4 Yl Amine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

Catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for synthesizing piperidine scaffolds. nih.gov This approach typically involves the use of transition metal catalysts, often under conditions of high temperature and pressure, although recent advancements have led to milder and more selective procedures. nih.govgoogle.com A significant challenge in this area is achieving stereoselectivity, which can be addressed through the use of chiral ligands and catalysts. nih.gov

A highly regio-, chemo-, and enantioselective asymmetric hydrogenation has been developed for tetrasubstituted fluoroalkenes, such as N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride. researchgate.net This method utilizes a rhodium-based catalyst system to produce the corresponding N-benzyl piperidine with high enantiomeric excess (>99% ee) and in excellent yield, which can then be converted to the target compound. researchgate.net Similarly, a rhodium-catalyzed dearomatization-hydrogenation process allows for the synthesis of all-cis-(multi)fluorinated piperidines from substituted pyridines. nih.gov

| Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)2(BF4) and Walphos 003 | Enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine precursor | Yields of 66-68% with >99% ee. No purification or chiral enrichment needed due to high selectivity. | researchgate.net |

| 3-Fluoropyridine | [Rh(COD)Cl]2 / HBpin; optimized with Rh-CAAC complex [Rh-2] | all-cis-3-Fluoropiperidine (as TFA-analogue) | Reaction proceeds with good yield and chemoselectivity. Conformational behavior of products was studied. | nih.gov |

| Furfurylamine (FAM) or Tetrahydrofurfurylamine (4HFAM) | Cobalt-based catalyst (also Ni, Ru, Rh, Pd, Pt, Ir, Cu-chromite) | Piperidine | Process operates under milder conditions (150-300°C, 2-100 atm) compared to previous methods. | google.com |

Reductive amination is another powerful reductive strategy for synthesizing N-substituted piperidines. tandfonline.comresearchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced in situ. researchgate.netpearson.com Borane-pyridine complex (BAP) has proven to be an excellent and less toxic alternative to sodium cyanoborohydride for the reductive amination of existing piperidines with various aldehydes. tandfonline.com This one-pot procedure works for aromatic, heteroaromatic, and aliphatic aldehydes without affecting other functional groups like olefins or esters. tandfonline.com

| Piperidine Substrate | Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Benzaldehyde | N-Benzylpiperidine | 94% | tandfonline.com |

| Piperidine | Cinnamaldehyde | N-Cinnamylpiperidine | 96% | tandfonline.com |

| 4-Hydroxypiperidine | Benzaldehyde | N-Benzyl-4-hydroxypiperidine | 97% | tandfonline.com |

| 3,4-Dehydropiperidine | Benzaldehyde | N-Benzyl-3,4-dehydropiperidine | 95% | tandfonline.com |

The formation of the piperidine ring through intramolecular cyclization involves a substrate containing a nitrogen source (typically an amine) and an active site that participates in the ring closure. nih.gov This can occur via the formation of a new C-N or C-C bond. nih.gov

The aza-Prins cyclization, which involves the coupling of homoallylic amines with aldehydes, is a direct and versatile method for the diastereoselective synthesis of substituted piperidines, particularly trans-2,4-disubstituted derivatives. nih.govthieme-connect.com The reaction is often promoted by a catalyst, and one reported system uses a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl4. researchgate.net In this process, the aldehyde is activated by the zirconium chloride, leading to an iminium intermediate that undergoes a 6-endo-trig cyclization. researchgate.net This methodology has been successfully applied to the synthesis of various piperidine alkaloids, including (±)-coniine and (±)-hydroxypipecolic acid, demonstrating its utility in natural product synthesis. thieme-connect.com A six-step synthetic sequence has also been developed to produce 2,4,6-trisubstituted piperidines with stereocontrol, where the key ring-closing step is initiated by the acidic activation of an enamine to an N-acyl iminium ion, which is then intercepted by a nucleophilic alkene. core.ac.uk

Radical cyclization offers another route to the piperidine core. An oxidative cyclization protocol promoted by copper(II) carboxylate can form both pyrrolidine (B122466) and piperidine rings from γ- and δ-alkenyl N-arylsulfonamides. nih.gov The mechanism is believed to involve the formation of a radical intermediate which then undergoes an intramolecular addition onto a neighboring aromatic ring to form a new C-C bond, thus constructing the heterocyclic system. nih.gov This method is efficient for substrates derived from primary aliphatic amines. nih.gov

| Substrate | Product | Yield | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-methoxy-2-(pent-4-en-1-yl)phenyl)benzenesulfonamide | N-benzenesulfonyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | 80% | Formation of a six-membered piperidine ring is possible with this protocol. | nih.gov |

| N-(2-(hex-5-en-1-yl)phenyl)benzenesulfonamide | N-benzenesulfonyl-7-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 75% | Demonstrates the formation of a seven-membered ring, though piperidine formation is also efficient. | nih.gov |

Transition metal catalysis is a powerful tool for intramolecular amination to form the piperidine ring. Gold(I) and palladium catalysts have been used for the oxidative amination of non-activated alkenes. nih.gov A recently developed method utilizes [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) as precatalysts for the intramolecular C–H amination of N-fluoride amides. acs.org This system is noteworthy as it is effective for the synthesis of both pyrrolidines and piperidines, a broader scope than many previously reported systems. acs.org Mechanistic studies indicate that the reaction proceeds through a specific copper-catalyzed cleavage of N–F and C–H bonds. acs.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. taylorfrancis.comtandfonline.com This strategy allows for the rapid construction of complex and highly functionalized piperidine derivatives. taylorfrancis.comacs.org Various catalytic systems have been developed to promote these transformations, including tetrabutylammonium (B224687) tribromide (TBATB) and aqua-compatible ZrOCl2·8H2O. taylorfrancis.com A novel MCR co-catalyzed by Yb(OTf)3 and AgOTf has been reported for the one-pot synthesis of a piperidone containing a β-amino acid template from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com Furthermore, biocatalysis has been applied to this field, with an immobilized lipase (B570770) (Candida antarctica lipase B) used to catalyze the MCR of benzaldehydes, anilines, and acetoacetate (B1235776) esters to produce valuable piperidines in very good yields. rsc.org

| Reaction Type | Components | Catalyst | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Three-component | Aromatic aldehydes, Amines, Acetoacetic esters | ZrOCl2·8H2O | Functionalized piperidines | taylorfrancis.com |

| Three-component | Dimethyl malonate, Formaldehyde O-benzyl oxime | Yb(OTf)3 / AgOTf | Trimethyl 3,5,5-piperidonetriester | tandfonline.com |

| Three-component | Benzaldehyde, Aniline (B41778), Acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Clinically valuable piperidines | rsc.org |

| Pseudo five-component | Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acid | None specified (self-catalyzed) | Highly functionalized piperidines with a Meldrum's acid moiety | acs.org |

Stereoselective Synthetic Route Development

The development of stereoselective synthetic routes is crucial for accessing specific isomers of substituted piperidines, which are prevalent in many natural products and pharmaceuticals. researchgate.net A primary strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can then be removed and potentially recovered. wikipedia.org

One notable approach employs carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, to achieve high diastereoselectivity. A domino Mannich–Michael reaction using Danishefsky's diene with O-pivaloylated arabinosylaldimines can produce N-arabinosyl dehydropiperidinones with excellent stereocontrol. cdnsciencepub.com Further reactions, like conjugate cuprate (B13416276) addition, can lead to 2,6-cis-substituted piperidinones, while enolate alkylation can yield 2,3-trans-substituted products. cdnsciencepub.com The absolute configuration of these products has been confirmed through methods like NMR and X-ray structure analysis. cdnsciencepub.com

Another powerful class of intermediates is phenylglycinol-derived oxazolopiperidone lactams. researchgate.netnih.gov These are versatile building blocks available in both enantiomeric forms through the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. researchgate.netnih.gov This method allows for the controlled introduction of substituents at various positions on the piperidine ring, providing access to enantiomerically pure, polysubstituted piperidines. nih.gov

Gold catalysis has also emerged as a modern tool for piperidine synthesis. A one-pot synthesis of piperidin-4-ols can be achieved through a sequence involving gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method is highly flexible and demonstrates excellent diastereoselectivity in the ring-formation step. nih.gov

| Stereoselective Method | Key Intermediate/Reagent | Outcome | Reference |

| Chiral Auxiliary (Carbohydrate) | D-arabinopyranosylamine, Danishefsky's diene | 2,6-cis or 2,3-trans substituted piperidinones | cdnsciencepub.com |

| Chiral Auxiliary (Amino Alcohol) | Phenylglycinol-derived oxazolopiperidone lactams | Enantiopure polysubstituted piperidines | researchgate.netnih.gov |

| Gold Catalysis | N-homopropargyl amide, Gold catalyst | Substituted Piperidin-4-ols | nih.gov |

| Von Braun Ring Opening | Piperidines with a C-2 phenyl group, Cyanogen bromide | Acyclic amino alcohols with multiple chiral centers | nih.gov |

Functional Group Incorporation and Modification

Installation of the Dimethylamino Moiety via Reductive Amination

Reductive amination is a cornerstone technique for C-N bond formation and is widely used for installing amine functionalities. researchgate.net This method is particularly effective for synthesizing tertiary amines, such as the dimethylamino group, from corresponding aldehydes or ketones. The process typically involves the reaction of a ketone, like 2-methyl-piperidin-4-one, with dimethylamine (B145610) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. reddit.comwikipedia.org

While sodium cyanoborohydride has been a common reagent for this transformation, its toxicity and cost have prompted the search for alternatives. Borohydride (B1222165) Exchange Resin (BER) has been shown to be an effective reducing agent for the reductive amination of various aldehydes and ketones with dimethylamine, offering a simpler workup procedure. Iron-oxide-based nanocatalysts have also been developed for the methylation of amines using formaldehyde, providing a method that avoids external reducing agents under certain conditions. researchgate.net This approach is attractive from an industrial and green chemistry perspective. researchgate.net The direct synthesis of N,N-dimethylamines is valuable for creating ligands and buffers used in catalysis and protein analysis.

| Precursor | Reagents | Product Feature | Reference |

| Aldehyde/Ketone | Dimethylamine, Borohydride Exchange Resin (BER) | N,N-dimethylalkylamine | |

| Ketone | Ammonia, Hydrogen | Primary amine | wikipedia.org |

| Amine | Paraformaldehyde, Fe2O3/NGr@C catalyst | N-methyl or N,N-dimethyl amine | researchgate.net |

Nucleophilic Addition and Alkylation Reactions for Amine Functionalization

Nucleophilic addition and alkylation reactions are fundamental for constructing and functionalizing the piperidine scaffold. The direct addition of nucleophiles to imines, which can be generated in situ from aldehydes and amines, is an efficient method for forming C-C and C-X bonds. nih.gov This strategy avoids the need for transition metals and can be catalyzed by organocatalysts like chiral phosphoric acids. nih.gov

Alkylation of piperidone intermediates is another key strategy. For instance, alkylation experiments on 1-substituted-4-piperidones have been described to produce compounds like 3-acetonyl-4-piperidones. rsc.org Furthermore, the chlorine atom in functionalized pyrimidines, which share heterocyclic similarities, can be displaced by reaction with an amine, demonstrating a nucleophilic substitution pathway for amine functionalization. researchgate.net Alkylation can also be achieved on α-amino nitriles, which can be derived from chiral pyridinium (B92312) salts, as part of a multi-step synthesis of substituted piperidines. researchgate.net

Preparation of Key Precursors and Intermediates

Synthesis of Functionalized Piperidinones and Related Cyclic Amines

The synthesis of functionalized piperidinones is a critical step, as these compounds serve as key precursors for a wide array of substituted piperidines. researchgate.netresearchgate.net One established method is the Strecker-type condensation of a piperidone, such as 1-benzylpiperidin-4-one, with an aniline and hydrogen cyanide to yield an anilino-nitrile, which can be further converted to other functionalized piperidines. researchgate.net

The aza-Michael addition is another powerful tool for forming heterocyclic rings. ntu.edu.sg This reaction involves the nucleophilic addition of a nitrogen atom to an electron-deficient alkene. ntu.edu.sg While less common than the exo-cyclization, the 6-endo-trig cyclization with a nitrogen nucleophile has been successfully applied in several syntheses to create piperidine structures. ntu.edu.sg

Modern synthetic methods also provide one-pot routes to these heterocycles. An efficient pathway from halogenated amides to piperidines has been developed that integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single reaction sequence without the need for metal catalysts. nih.gov Similarly, the Doebner reaction, which traditionally synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, can also produce 2-methylquinoline-4-carboxylic acid derivatives as by-products, highlighting the complex reaction pathways that can yield functionalized nitrogen heterocycles. sci-hub.se

| Starting Material(s) | Reaction Type | Key Intermediate/Product | Reference |

| 1-Benzylpiperidin-4-one, Aniline, HCN | Strecker Condensation | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | researchgate.net |

| Halogenated Amide | One-Pot Amide Activation/Reduction/Cyclization | N-substituted Piperidines | nih.gov |

| Aniline, Pyruvic Acid | Doebner Reaction By-product | 2-Methylquinoline-4-carboxylic acid | sci-hub.se |

| Ethyl β-anilinocrotonate | Cyclization (in Dowtherm) | 2-Methyl-4-hydroxyquinoline | orgsyn.org |

Generation of Chiral Auxiliary-Derived Synthons

Chiral auxiliaries are indispensable for the asymmetric synthesis of complex molecules. wikipedia.org They function by being temporarily attached to a substrate, directing the stereochemical course of a reaction, and then being cleaved off. wikipedia.org A classic example is the use of pseudoephedrine, which can be converted into an amide. The α-proton of the carbonyl can be deprotonated to form an enolate, and subsequent reactions, like alkylation, proceed with high diastereoselectivity controlled by the chiral scaffold. wikipedia.org

In the context of piperidine synthesis, chiral auxiliaries derived from amino alcohols, such as phenylglycinol, are particularly effective. researchgate.netnih.gov These auxiliaries can be condensed with δ-oxo acid derivatives to form oxazolopiperidone lactams. nih.gov These lactams are chiral synthons that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.netnih.gov

Carbohydrates also serve as excellent chiral auxiliaries. For example, D-arabinopyranosylamine has been used to synthesize 2-substituted dehydropiperidinones with high diastereoselectivity through a domino Mannich–Michael reaction. cdnsciencepub.com These chiral synthons can then be elaborated into a variety of disubstituted piperidine derivatives, including natural alkaloids. cdnsciencepub.comresearchgate.net

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Configurational Control in Piperidine (B6355638) Systems

The presence of two stereocenters in Dimethyl-(2-methyl-piperidin-4-yl)-amine, at the C2 and C4 positions, gives rise to stereoisomerism. The relationship between the methyl group at C2 and the dimethylamino group at C4 can be either cis or trans. Each of these diastereomers exists as a pair of enantiomers, (2R, 4R) and (2S, 4S) for the trans isomer, and (2R, 4S) and (2S, 4R) for the cis isomer. Controlling this stereochemistry during synthesis is a key challenge in medicinal chemistry.

The synthesis of substituted piperidines with precise stereochemistry is a significant goal in organic chemistry. nih.gov Various strategies have been developed to control the diastereomeric and enantiomeric outcomes of these synthetic routes.

Diastereoselectivity: The relative orientation of substituents (cis or trans) is often controlled through thermodynamically or kinetically driven processes.

Catalytic Hydrogenation: The reduction of substituted pyridinium (B92312) salts or tetrahydropyridines is a common method for piperidine synthesis. Catalytic hydrogenation of a corresponding 2-methyl-4-(dimethylamino)pyridine precursor often leads to the preferential formation of the cis isomer, as the catalyst typically delivers hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. rsc.org

Reductive Amination: Stereoselective reductive amination of a 2-methyl-4-piperidone with dimethylamine (B145610) can be influenced by the reaction conditions and the reducing agent used. The stereochemical outcome depends on the direction of the nucleophilic attack by the amine and the subsequent reduction of the iminium ion intermediate. mdpi.com

Mannich Reaction: The Mannich reaction, involving an aldehyde, an amine, and a ketone, is a powerful tool for constructing the piperidine ring. Diastereoselectivity can be achieved by controlling the stereochemistry of the initial Mannich reaction, which is then preserved in subsequent cyclization steps. nih.gov

Conformational Control: In some cases, an existing less stable diastereomer can be converted to a more stable one through epimerization. For instance, a cis-2,4-disubstituted N-Boc piperidine can be transformed into the more stable trans-diastereomer under thermodynamic basic conditions. rsc.org This is driven by the system achieving a lower energy conformation. rsc.org

Enantioselectivity: The synthesis of a single enantiomer is crucial for developing selective pharmaceuticals. This is often achieved using chiral auxiliaries, chiral catalysts, or biocatalysis.

Asymmetric Catalysis: The use of chiral catalysts, such as those based on rhodium or iridium, can enable highly enantioselective hydrogenation of unsaturated precursors to yield specific enantiomers of substituted piperidines. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of a reaction. The auxiliary is then removed in a later step to yield the enantiomerically enriched product. lincoln.ac.uk

Biocatalysis: Chemo-enzymatic approaches, using enzymes like amine oxidases and ene-imine reductases, offer a highly selective method for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines. nih.gov

Determining the precise three-dimensional arrangement of atoms is essential. A combination of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and X-ray crystallography is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assigning the relative configuration (cis or trans) of substituents on a piperidine ring. The key parameters are the chemical shifts (δ) and the proton-proton coupling constants (J-values). ias.ac.in

Coupling Constants: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_aa) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is small (2-5 Hz). ias.ac.in By analyzing the multiplicity and coupling constants of the protons at C2, C3, C4, and C5, the axial or equatorial orientation of the substituents can be deduced, thus establishing the cis or trans relationship. For example, a large coupling constant (~10 Hz) observed for the proton at C2 would suggest it is in an axial position, meaning the methyl group at C2 is equatorial. ias.ac.in

Chemical Shifts: The chemical shift of a proton or carbon is influenced by its local electronic environment. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. Similarly, axial carbons are shielded and appear at a higher field in the ¹³C NMR spectrum compared to equatorial carbons.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry. It gives a precise three-dimensional map of the atoms in the molecule. nih.gov

Table 1: Typical ¹H NMR Parameters for Configurational Analysis of Piperidines

| Interaction Type | Typical Coupling Constant (J) Range (Hz) | Typical Proton Orientation |

|---|---|---|

| Axial-Axial (J_aa) | 10 - 13 | Protons on adjacent carbons are both in axial positions. |

| Axial-Equatorial (J_ae) | 2 - 5 | One proton is axial, the adjacent one is equatorial. |

| Equatorial-Equatorial (J_ee) | 2 - 5 | Protons on adjacent carbons are both in equatorial positions. |

Conformational Preferences of the Piperidine Ring

The piperidine ring is not planar and exists in several conformations that can interconvert. The presence of substituents dramatically influences the energy of these conformations and determines the molecule's preferred shape.

Like cyclohexane, the piperidine ring can adopt several conformations, with the most significant being the chair, boat, and twist-boat forms. upenn.edu

Chair Conformation: This is generally the most stable conformation for piperidine and its derivatives. ias.ac.inupenn.edu It minimizes both angle strain (all bond angles are close to the ideal tetrahedral angle) and torsional strain (all bonds on adjacent carbons are staggered). In this conformation, substituents can occupy either axial or equatorial positions.

Boat Conformation: The boat conformation is significantly less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" substituents. youtube.com

The substituents at the C2 and C4 positions play a crucial role in determining the most stable chair conformation and the equilibrium between the two possible chair forms (ring inversion).

Axial vs. Equatorial Preference: Substituents are generally more stable in the equatorial position to avoid steric clashes with the axial protons on the same side of the ring (1,3-diaxial interactions). upenn.edu For the trans-(2,4)-isomer of this compound, the most stable conformation would have both the C2-methyl group and the C4-dimethylamino group in equatorial positions. For the cis isomer, one substituent must be axial while the other is equatorial. The conformation that places the larger group in the equatorial position will be favored.

A(1,3) Strain: When the piperidine nitrogen is acylated or bonded to a planar sp²-hybridized group, a phenomenon known as pseudoallylic or A(1,3) strain can occur. nih.govacs.org This is a steric interaction between the N-substituent and a substituent at the C2 position. To avoid this strain, the C2-substituent is often forced into an axial orientation, which can override the usual preference for an equatorial position. nih.govacs.org This effect can significantly alter the conformational landscape and even favor a twist-boat conformation in some N-acylpiperidines. nih.gov

Electrostatic Interactions: In piperidinium (B107235) salts, where the nitrogen is protonated, electrostatic interactions between the positive charge on the nitrogen and polar substituents at the C4 position can influence the conformational equilibrium. nih.gov For polar substituents, this interaction can stabilize the axial conformer. nih.gov

Table 2: Factors Influencing Conformational Stability in Substituted Piperidines

| Factor | Description | Favored Conformation/Orientation |

|---|---|---|

| Torsional Strain | Strain due to eclipsing bonds. | Chair (staggered bonds) over Boat (eclipsed bonds). |

| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and axial protons at C3 and C5 (relative to the substituent). | Equatorial orientation for substituents. |

| A(1,3) Strain | Steric repulsion between an N-acyl group and a C2-substituent. nih.govacs.org | Axial orientation for the C2-substituent. nih.govacs.org |

| Charge-Dipole Interactions | Electrostatic interactions in protonated piperidines with polar substituents. nih.gov | Can stabilize axial conformers for polar C4-substituents. nih.gov |

When the nitrogen of the piperidine ring is part of an amide functionality (N-acyl derivative), the stereochemistry becomes dynamic.

Amide Bond Rotation: The C-N bond of an amide has significant double-bond character due to resonance. acs.org This restricts rotation around the bond, leading to the existence of distinct planar conformers, or rotamers. researchgate.net

Rotational Energy Barriers: The energy required to overcome this rotational barrier is typically in the range of 19-23 kcal/mol. nih.govmdpi.com This barrier is high enough that at room temperature, the interconversion between rotamers is slow on the NMR timescale. As a result, separate signals for each rotamer can often be observed in the ¹H or ¹³C NMR spectra. nih.gov

Dynamic NMR (DNMR): This technique is used to study the kinetics of such conformational changes. By recording NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of the signals from the two rotamers as the temperature increases. mdpi.com The temperature at which the two signals merge into a single broad peak is called the coalescence temperature (Tc). From this value and the initial frequency difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the bond's rotational hindrance. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Molecular Structure and Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular properties. For substituted piperidines, these calculations are crucial for understanding how different substituent groups influence the geometry and reactivity of the heterocyclic ring.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules containing the piperidine (B6355638) scaffold due to its balance of computational cost and accuracy. DFT calculations are widely used to determine the relative energies of different stereoisomers, with findings often showing strong correlation with experimentally observed diastereomer ratios. acs.org For instance, in studies of highly substituted piperidines, the observed distribution of diastereomers has been shown to correspond to a thermodynamic ratio of isomers based on their relative energies calculated using DFT. acs.org

Typical DFT studies on piperidine derivatives employ a variety of functionals and basis sets to optimize molecular geometries and calculate electronic properties. The choice of functional and basis set can impact the accuracy of the results, and it is common to see a range of methods applied to ensure the reliability of the findings.

Interactive Table: Example of DFT-Calculated Properties for a Generic 2,4-Disubstituted Piperidine

Below is a representative table illustrating the types of data generated from DFT calculations on a hypothetical 2,4-disubstituted piperidine.

| Property | Calculated Value | Method |

| Total Energy | -482.345 Hartrees | B3LYP/6-31G(d) |

| Dipole Moment | 2.15 Debye | B3LYP/6-31G(d) |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | 0.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and does not represent actual calculated values for Dimethyl-(2-methyl-piperidin-4-yl)-amine.

Ab initio methods, which are based on first principles without the use of empirical parameters, are also employed in the study of piperidine systems, particularly when high accuracy is required. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide benchmark-quality data for smaller systems or for refining DFT results.

The selection of the basis set is a critical aspect of both DFT and ab initio calculations. For piperidine derivatives, basis sets such as Pople's 6-31G(d) or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ) are commonly used to provide a flexible description of the electron distribution, which is essential for accurately modeling the non-covalent interactions that can influence conformational preferences.

Conformational Energy Landscape Exploration

The piperidine ring is not planar and exists predominantly in a chair conformation. For a disubstituted piperidine like this compound, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying stabilities.

Computational methods are invaluable for exploring the conformational energy landscape of substituted piperidines. By calculating the relative energies of different chair and boat conformations, as well as the transition states connecting them, a comprehensive picture of the molecule's flexibility and preferred shapes can be developed. For a 2,4-disubstituted piperidine, the relative stability of the cis and trans isomers, as well as the different chair conformers of each, is of primary interest. The steric and electronic effects of the substituents play a significant role in determining the most stable conformation.

These calculations can be performed for the molecule in the gas phase or can incorporate solvent effects using implicit or explicit solvent models to better reflect the conformational preferences in solution.

Interactive Table: Illustrative Conformational Energies for a Generic 2,4-Disubstituted Piperidine

This table provides an example of how the relative energies of different conformers of a 2,4-disubstituted piperidine might be presented.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| cis (2-eq, 4-eq) | 0.00 | 0.00 |

| cis (2-ax, 4-ax) | 4.50 | 4.20 |

| trans (2-eq, 4-ax) | 2.10 | 1.95 |

| trans (2-ax, 4-eq) | 2.50 | 2.30 |

Note: "eq" denotes an equatorial position and "ax" denotes an axial position. The data is for illustrative purposes only.

Beyond identifying stable conformers, computational chemistry can elucidate the energy barriers for conformational changes, such as ring inversion. By locating the transition state structures for these processes, the rate of interconversion between different conformers can be estimated. This information is critical for understanding the dynamic behavior of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving piperidine derivatives. By mapping out the potential energy surface for a reaction, intermediates and transition states can be identified, and the feasibility of different reaction pathways can be assessed.

For example, computational studies have been used to understand the mechanism of reactions such as the α-amino C–H arylation of piperidine derivatives. acs.org These studies can reveal details about the roles of catalysts, the nature of the reactive intermediates, and the factors that control stereoselectivity. While no specific reaction mechanism studies for this compound are available, the methodologies used in the study of other substituted piperidines would be directly applicable. This includes modeling reaction coordinates, calculating activation energies, and analyzing the electronic structure of transition states to understand the bonding changes that occur during the reaction.

Electronic Structure Analysis

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comrsc.org The energy and spatial distribution of these orbitals in this compound and its potential reactants determine the feasibility and regioselectivity of chemical reactions.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their basic and nucleophilic character. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 3: Representative FMO Properties for a Substituted Piperidine

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.2 | N (dimethylamino), N (piperidine ring) |

| LUMO | +1.5 | C-H and C-N antibonding orbitals |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

Data are representative values for a similar heterocyclic amine, calculated using DFT, to illustrate the concept. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns better with classical Lewis structures. nih.govtaylorfrancis.com This analysis is particularly useful for quantifying charge distribution and understanding stabilizing interactions like hyperconjugation.

Table 4: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N-ring | σ(C2-C3) | 2.8 |

| LP(1) N-dimethyl | σ(C-H) of methyl | 3.5 |

| σ(C2-H) | σ(N1-C6) | 4.1 |

| σ(C4-H) | σ(N-C) of dimethylamino | 2.5 |

This table provides plausible E(2) values for hyperconjugative interactions within the molecule, based on typical NBO analyses of similar structures.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an excellent tool for predicting how a molecule will interact with other charged species. researchgate.netrsc.org

In an MEP map of this compound, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. These would be concentrated around the lone pairs of the two nitrogen atoms, highlighting them as the primary sites for protonation or coordination to Lewis acids. nih.gov Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, while green areas are relatively neutral. youtube.com The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for predicting non-covalent interactions. nih.govresearchgate.net

Table 5: Illustrative MEP Values at Specific Molecular Sites

| Site | Description | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Vmin (N-ring) | Minimum potential near ring nitrogen | -45.5 | Strong site for electrophilic attack/protonation |

| Vmin (N-dimethyl) | Minimum potential near dimethylamino nitrogen | -48.0 | Strongest site for electrophilic attack/protonation |

| Vmax (N-H) | Maximum potential near piperidine N-H proton | +30.2 | Site for hydrogen bond donation |

Values are illustrative and represent typical ranges for amine functionalities in heterocyclic compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Dimethyl-(2-methyl-piperidin-4-yl)-amine, providing insights into its stereochemistry, atomic connectivity, and dynamic behavior in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemical Elucidation and Dynamics

Proton NMR (¹H NMR) is instrumental in determining the stereochemistry of the two chiral centers at the C2 and C4 positions of the piperidine (B6355638) ring. The relative orientation of the methyl group at C2 and the dimethylamino group at C4 (cis or trans) profoundly influences the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can be either axial or equatorial. In the case of this compound, two diastereomers exist: a cis isomer (where the C2-methyl and C4-dimethylamino groups are on the same side of the ring) and a trans isomer (where they are on opposite sides).

Stereochemical Elucidation: The spatial relationship between protons on adjacent carbons can be determined from their coupling constants. The magnitude of the coupling between vicinal protons (³JHH) is dependent on the dihedral angle between them. For instance, a large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons (180° dihedral angle), whereas smaller couplings (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing the multiplicity and coupling patterns of the protons at C2, C3, C4, C5, and C6, the preferred conformation and the relative stereochemistry of the substituents can be assigned.

Dynamic Processes: Piperidine derivatives undergo dynamic processes such as ring inversion (chair-chair interconversion) and nitrogen inversion. These conformational changes can occur rapidly on the NMR timescale, leading to averaged signals and potentially broadened peaks, especially at room temperature. Variable-temperature NMR studies can be employed to slow these exchange processes, allowing for the resolution of individual conformers.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H (piperidine) | 1.0 - 2.5 | Broad singlet | - |

| H2 | 2.5 - 3.0 | Multiplet | Varies with stereochemistry |

| H3 (axial) | 1.2 - 1.6 | Multiplet | J(ax-ax) ≈ 8-13, J(ax-eq) ≈ 2-5 |

| H3 (equatorial) | 1.7 - 2.1 | Multiplet | J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-5 |

| H4 | 2.5 - 3.1 | Multiplet | Varies with stereochemistry |

| H5 (axial) | 1.2 - 1.6 | Multiplet | J(ax-ax) ≈ 8-13, J(ax-eq) ≈ 2-5 |

| H5 (equatorial) | 1.7 - 2.1 | Multiplet | J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-5 |

| H6 (axial) | 2.6 - 3.0 | Multiplet | J(ax-ax) ≈ 8-13, J(ax-eq) ≈ 2-5 |

| H6 (equatorial) | 3.0 - 3.4 | Multiplet | J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-5 |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet | - |

| C2-CH₃ | 1.0 - 1.2 | Doublet | ~6-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the presence of all carbon environments.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 55 - 65 |

| C3 | 25 - 35 |

| C4 | 50 - 60 |

| C5 | 25 - 35 |

| C6 | 45 - 55 |

| N(CH₃)₂ | 40 - 45 |

| C2-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the proton sequence along the piperidine ring, for example, showing correlations between H2 and H3, H3 and H4, H4 and H5, and H5 and H6. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton(s). For example, it would show a cross-peak between the C2-CH₃ protons and the C2-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the entire molecular framework, especially around quaternary carbons and heteroatoms. sdsu.edu Key HMBC correlations for this compound would include:

Correlations from the N-dimethyl protons to C4 of the piperidine ring, confirming the attachment point of the dimethylamino group.

Correlations from the C2-methyl protons to both C2 and C3 of the ring, confirming the position of the methyl group.

Correlations from H2 to C6, and from H6 to C2, across the ring nitrogen.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₉H₂₀N₂, which corresponds to a monoisotopic mass of 156.1626 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous determination of the elemental composition.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion, [C₉H₂₀N₂]⁺•, with a mass-to-charge ratio (m/z) of 156. This molecular ion then undergoes fragmentation, and the resulting pattern is a unique fingerprint of the molecule. For amines, the most characteristic fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 156 | [C₉H₂₀N₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₈H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 113 | [C₆H₁₃N₂]⁺ | Alpha-cleavage with loss of a propyl radical from the piperidine ring. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C4-N bond, forming the [CH₂=N(CH₃)₂]⁺ ion and a neutral piperidine radical. A common fragment for N,N-dimethylamino groups. |

| 71 | [C₄H₉N]⁺ | Fragmentation of the piperidine ring itself. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage next to the piperidine nitrogen, leading to the loss of the side chain. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H group of the secondary amine within the piperidine ring, the aliphatic C-H bonds of the methyl and methylene (B1212753) groups, and the C-N bonds.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (piperidine) |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 2750 - 2850 | C-H Stretch | Bohlmann bands (characteristic of piperidines) |

| 1450 - 1470 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

| ~1580 | N-H Bend | Secondary Amine (piperidine) |

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. While a specific Raman spectrum for this compound is not publicly available, analysis of related piperidine structures provides a strong basis for predicting its characteristic spectral features.

The Raman spectrum of the parent piperidine molecule exhibits characteristic bands corresponding to C-H stretching, C-C stretching, C-N stretching, and various bending and deformation modes of the heterocyclic ring. nih.govspectrabase.comspectrabase.com For instance, the C-H stretching vibrations of the methylene groups in the piperidine ring typically appear in the 2800-3000 cm⁻¹ region. The introduction of a methyl group at the C-2 position and a dimethylamino group at the C-4 position in this compound would introduce additional vibrational modes. The C-N stretching vibrations of the tertiary amine and the exocyclic dimethylamino group would be expected in the 1000-1200 cm⁻¹ range.

Furthermore, the formation of a hydrochloride salt, a common practice for amine compounds, would significantly alter the Raman spectrum. The spectrum of piperidine hydrochloride, for example, shows distinct shifts in the vibrational frequencies due to the protonation of the nitrogen atom. chemicalbook.com These shifts provide valuable information about the intermolecular interactions and the crystalline structure of the salt form.

A comparative analysis of the Raman spectra of the cis- and trans-isomers of this compound would be particularly insightful. The different spatial arrangements of the methyl and dimethylamino substituents would lead to distinct vibrational frequencies and intensities, allowing for the differentiation of the two diastereomers.

Table 1: Predicted Characteristic Raman Shifts for this compound based on Analogous Compounds

| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Reference Compound(s) |

| C-H Stretching (Piperidine Ring) | 2800-3000 | Piperidine nih.govspectrabase.com |

| C-H Stretching (Methyl Groups) | 2850-2970 | Toluene, Methyl-substituted alkanes |

| C-N Stretching (Tertiary Amine) | 1000-1200 | Triethylamine, N-methylpiperidine |

| C-N Stretching (Exocyclic Dimethylamino) | 1000-1200 | Dimethylaminocyclohexane |

| Piperidine Ring Deformations | 800-1100 | Piperidine, Piperidine hydrochloride chemicalbook.com |

This table is predictive and based on the analysis of structurally related compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of this compound in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and the conformation of the piperidine ring, as well as the relative stereochemistry of the substituents.

While the crystal structure of this compound has not been reported in the literature, studies on similarly substituted piperidine derivatives highlight the utility of this method. For instance, the X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide revealed the presence of two distinct conformers in the crystal lattice, one with an equatorial and the other with an axial ester group relative to the piperidine ring. nih.gov This demonstrates the capability of XRD to identify and characterize different conformational isomers present in the solid state.

For this compound, single-crystal XRD analysis would be crucial to:

Confirm the relative stereochemistry: Unequivocally determine whether the compound exists as the cis or trans diastereomer.

Elucidate the preferred conformation: Identify the chair, boat, or twist-boat conformation of the piperidine ring and the axial or equatorial orientation of the methyl and dimethylamino groups.

Analyze intermolecular interactions: Detail the hydrogen bonding and van der Waals forces that govern the crystal packing.

Table 2: Illustrative Crystallographic Data for a Substituted Piperidine Derivative (4-diphenylcarbamyl-N-methyl-piperidine methobromide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.875 |

| b (Å) | 17.512 |

| c (Å) | 20.375 |

| β (°) | 108.31 |

| Z (molecules/unit cell) | 8 |

Data from reference nih.gov. This table is for illustrative purposes to show the type of data obtained from an X-ray diffraction study of a related compound.

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound, particularly for resolving its stereoisomers and analyzing it within complex matrices.

Given the presence of two chiral centers at the C-2 and C-4 positions of the piperidine ring, this compound can exist as a pair of enantiomers for both the cis and trans diastereomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for the resolution of various piperidine derivatives. researchgate.netcanberra.edu.auutas.edu.au The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and resolution for basic compounds like this compound.

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Once a suitable method is established, it can be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable determination of enantiomeric excess.

Table 3: Typical Chiral HPLC Parameters for the Separation of Piperidine Derivatives

| Parameter | Typical Conditions |

| Column | Chiralpak IA, Chiralpak IB, or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol or n-Heptane/Ethanol with a small percentage of an amine modifier |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides a general overview of conditions used for chiral separations of related compounds. researchgate.netcanberra.edu.auutas.edu.aunih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of this compound in complex mixtures, such as reaction masses, biological fluids, or environmental samples.

The LC component separates the compound of interest from other components in the mixture. Reversed-phase HPLC is commonly employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol.

The MS/MS detector provides two levels of mass analysis. The first mass spectrometer (MS1) selects the protonated molecular ion ([M+H]⁺) of this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). The fragmentation pattern is characteristic of the molecule's structure. For piperidine alkaloids, common fragmentation pathways include the neutral loss of water or other small molecules from the substituent groups. scielo.brnih.gov

By monitoring specific precursor-to-product ion transitions in a technique known as multiple reaction monitoring (MRM), LC-MS/MS can achieve very low detection limits and high specificity, even in the presence of a complex matrix.

Table 4: Predicted LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Predicted Value/Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 143.15 |

| Potential Product Ions | Fragmentation would likely involve loss of a methyl group (m/z 128.13), loss of dimethylamine (B145610) (m/z 98.11), and ring-opening fragments. |

| LC Column | C18 reversed-phase |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |

This table is predictive, with the exact mass calculated for C₈H₁₈N₂ and potential fragmentation pathways inferred from the analysis of similar piperidine structures. scielo.brnih.gov

Derivatization Strategies for Analytical and Synthetic Applications

Analytical Derivatization for Enhanced Detection and Separation

The chemical structure of Dimethyl-(2-methyl-piperidin-4-yl)-amine presents challenges for certain analytical techniques. It lacks a significant chromophore, making it difficult to detect using UV-Visible spectrophotometry in High-Performance Liquid Chromatography (HPLC). nih.gov Additionally, the presence of a polar secondary amine group can lead to poor chromatographic performance, such as peak tailing in Gas Chromatography (GC), due to interactions with the stationary phase. mdpi.comresearchgate.net Analytical derivatization addresses these issues by modifying the amine group to improve volatility, enhance thermal stability, reduce polarity, and/or introduce a detectable tag. researchgate.netjfda-online.com

For Gas Chromatography (GC) Analysis: Derivatization for GC analysis aims to increase the volatility and thermal stability of the analyte. researchgate.net This is typically achieved by replacing the active hydrogen on the secondary amine with a non-polar group. jfda-online.com Two common strategies are acylation and silylation.

Acylation: This involves reacting the amine with an acylating agent, often a fluorinated anhydride (B1165640), to form a stable, volatile fluoroacyl derivative. researchgate.netjfda-online.com These derivatives are particularly well-suited for sensitive detection using an Electron Capture Detector (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS). mdpi.comjfda-online.com Reagents like Heptafluorobutyric anhydride (HFBA) and Pentafluorobenzoyl chloride (PFBOC) are effective for this purpose. nih.govresearchgate.net

Silylation: This process involves reacting the amine with a silylating reagent to form a less polar trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivative. jfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are effective for derivatizing secondary amines. researchgate.netjfda-online.com The resulting silylated derivatives exhibit improved peak shape and volatility for GC analysis. researchgate.net

For High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC, derivatization is employed to introduce a chromophoric or fluorophoric tag onto the molecule, enabling highly sensitive UV or fluorescence detection. nih.govrsc.org This pre-column derivatization is necessary because the parent compound lacks the structural features for such detection methods. nih.gov

Sulfonylation: Reagents like 4-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride react with secondary amines to produce sulfonamide derivatives. rsc.orgnih.gov These derivatives possess strong UV-absorbing properties, significantly enhancing detection limits. nih.govnih.gov

Other Tagging Reagents: 9-fluorenylmethoxycarbonyl chloride (FMOC) is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives, allowing for sensitive detection. researchgate.netresearchgate.net Similarly, 1,2-naphthoquinone-4-sulfonate (NQS) can be used for the derivatization of secondary amines, creating products suitable for HPLC analysis. rsc.org

| Analytical Technique | Reagent Class | Specific Reagent | Derivative Formed | Analytical Benefit |

|---|---|---|---|---|

| Gas Chromatography (GC) | Acylation | Heptafluorobutyric anhydride (HFBA) | N-heptafluorobutyryl | Increases volatility; enhances detection by ECD/MS. nih.govjfda-online.com |

| Gas Chromatography (GC) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl | Increases volatility; improves peak shape. researchgate.netjfda-online.com |

| High-Performance Liquid Chromatography (HPLC) | Sulfonylation | 4-toluenesulfonyl chloride (Tosyl Chloride) | N-tosyl sulfonamide | Adds a strong UV-absorbing chromophore. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Carbamate Formation | 9-fluorenylmethoxycarbonyl chloride (FMOC) | N-FMOC carbamate | Adds a highly fluorescent tag for sensitive detection. rsc.orgresearchgate.net |

Synthetic Derivatization for Functionalization and Analog Generation

The secondary amine of the piperidine (B6355638) ring serves as a versatile synthetic handle for functionalization, allowing for the generation of a library of analogs. mdpi.com Such derivatization is a cornerstone of medicinal chemistry and drug discovery, where new analogs are created to explore structure-activity relationships (SAR) or to optimize molecular properties. nih.govajchem-a.com Common synthetic derivatization strategies include N-alkylation and N-acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. One common method is direct alkylation, where the amine is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate (K2CO3) or a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. researchgate.netgoogle.com Another powerful method is reductive amination, which involves reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH4) to yield the N-alkylated product. nih.govmdpi.com This approach is highly versatile for creating a wide range of substituted analogs.

N-Acylation: This strategy involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable N-acyl derivative (an amide). google.comresearchgate.net This reaction is typically straightforward and allows for the introduction of a diverse array of carbonyl-containing moieties onto the piperidine scaffold.

N-Arylation: For the synthesis of more complex analogs, the piperidine nitrogen can be functionalized with aryl groups. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, enable the formation of a carbon-nitrogen bond between the secondary amine and an aryl halide, providing access to N-aryl piperidine derivatives.

These synthetic transformations allow for systematic modification of the steric and electronic properties of the parent molecule, facilitating the exploration of its chemical space for various research applications.

| Reaction Type | Typical Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine | Introduce new alkyl substituents. researchgate.netgoogle.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Tertiary Amine | Introduce diverse, complex alkyl groups. nih.govmdpi.com |

| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | Amide | Introduce carbonyl-containing moieties. google.comresearchgate.net |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Amine | Introduce aromatic ring systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.